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Compound of Interest

Compound Name:
4-Pyridazinamine, 5-nitro-3-

phenyl-

Cat. No.: B189322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyridazinamine analogs as inhibitors of Vascular

Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis and a

critical target in cancer therapy. The structure-activity relationship (SAR) of these compounds is

explored, supported by experimental data from recent studies. Detailed protocols for key

biological assays are provided to facilitate the evaluation of similar compounds.

Structure-Activity Relationship and Performance
Comparison
The pyridazinone core has been identified as a privileged scaffold in the design of potent

VEGFR-2 inhibitors. Modifications at various positions of this heterocyclic system have led to

the discovery of compounds with significant anti-proliferative and anti-angiogenic activities. The

following tables summarize the in vitro inhibitory activity of selected pyridazinone derivatives

against VEGFR-2 and their cytotoxic effects on various cancer cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Pyridazinone Analogs
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Compound ID Modifications
VEGFR-2 IC₅₀
(µM)

Reference
Compound

VEGFR-2 IC₅₀
(µM)

8d

6-(4-

chlorophenyl)-2-

(4-

methoxyphenyl)-

3(2H)-

pyridazinone

0.00665 Sorafenib 0.00492

8e

6-(4-

methoxyphenyl)-

2-(4-

methoxyphenyl)-

3(2H)-

pyridazinone

- Sorafenib 0.00492

10

N-(4-chloro-2-

((pyridin-2-

ylmethoxy)carbo

nyl)phenyl)-4-((6-

(3-

cyanophenyl)pyri

dazin-3-

yl)oxy)butanamid

e

0.12 Sorafenib 0.10

8

N-(4-chloro-2-

((pyridin-2-

ylmethoxy)carbo

nyl)phenyl)-4-((6-

(4-

cyanophenyl)pyri

dazin-3-

yl)oxy)butanamid

e

0.13 Sorafenib 0.10

9 N-(4-chloro-2-

((pyridin-2-

ylmethoxy)carbo

0.13 Sorafenib 0.10
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nyl)phenyl)-4-((6-

(2-

cyanophenyl)pyri

dazin-3-

yl)oxy)butanamid

e

7j

2-((6-(4-

chlorophenyl)-3-

oxopyridazin-

2(3H)-

yl)methyl)benzon

itrile

0.0037 Sorafenib 0.00312

11

4-amino-5-

cyano-6-(4-

methoxyphenyl)-

N-phenyl-2-

(pyridin-4-

yl)pyridazine-1-

carboxamide

0.192 Sorafenib 0.082

10e

4-amino-5-

cyano-6-(4-

methoxyphenyl)-

N-(4-

methoxyphenyl)-

2-(pyridin-4-

yl)pyridazine-1-

carboxamide

0.241 Sorafenib 0.082

13a

4-amino-5-

cyano-6-(4-

methoxyphenyl)-

N-(p-tolyl)-2-

(pyridin-4-

yl)pyridazine-1-

carboxamide

0.258 Sorafenib 0.082
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7

3-(4-((6-(4-

chlorophenyl)pyri

dazin-3-

yl)oxy)phenyl)pro

panoic acid

0.340 Sorafenib 0.588

17

6-(4-

chlorophenyl)-2-

(3-

phenoxybenzyl)-

3(2H)-

pyridazinone

1.09 Sorafenib 1.27

18

6-(4-

chlorophenyl)-2-

(4-

phenoxybenzyl)-

3(2H)-

pyridazinone

1.19 Sorafenib 1.27

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the

VEGFR-2 kinase activity. A lower IC₅₀ value indicates higher potency.

Table 2: Cytotoxicity of Pyridazinone Analogs against Human Cancer Cell Lines
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Compound ID Cell Line IC₅₀ (µM)
Reference
Compound

IC₅₀ (µM)

8d Caco-2 0.00737 Doxorubicin 0.04825

8d MDA-MB-231 0.01196 Doxorubicin 0.01063

8d HepG-2 0.00985 Doxorubicin 0.02347

10 HepG2 4.25 Sorafenib 9.18

10 MCF-7 6.08 Sorafenib 5.47

8 HepG2 4.34 Sorafenib 9.18

8 MCF-7 10.29 Sorafenib 5.47

9 HepG2 4.68 Sorafenib 9.18

9 MCF-7 11.06 Sorafenib 5.47

7j MCF-7 10.3 - -

7j HepG2 6.4 - -

11 A549 6.48 Sorafenib >100

11 HepG-2 8.32 Sorafenib >100

11 Caco-2 7.15 Sorafenib >100

11 MDA 9.24 Sorafenib >100

7 HepG-2 - Sorafenib -

7 MCF-7 - Sorafenib -

7 HCT-116 - Sorafenib -

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of

50% of the cancer cells. A lower IC₅₀ value indicates higher cytotoxicity.

Key Signaling Pathway
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The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a

cascade of downstream signaling events that are crucial for angiogenesis.[1][2] This pathway is

a primary target for the pyridazinamine analogs discussed. The key steps involve receptor

dimerization, autophosphorylation of tyrosine residues, and the activation of multiple

downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways,

which ultimately promote endothelial cell proliferation, migration, and survival.[1]
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Caption: VEGFR-2 Signaling Pathway.

Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of test

compounds against VEGFR-2 kinase.[3][4]
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Materials:

Recombinant human VEGFR-2 kinase

ATP (Adenosine triphosphate)

Poly(Glu, Tyr) 4:1 substrate

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Test compounds (dissolved in DMSO)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

96-well white microplates

Plate reader capable of measuring luminescence

Procedure:

Prepare a reaction mixture containing the VEGFR-2 enzyme and the substrate in the assay

buffer.

Add the test compounds at various concentrations to the wells of the 96-well plate. Include a

positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

Initiate the kinase reaction by adding ATP to each well.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent

according to the manufacturer's instructions.

Measure the luminescence signal using a plate reader.

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the pyridazinamine analogs on

cancer cell lines.[3]

Materials:

Human cancer cell lines (e.g., HepG2, MCF-7)

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1%

penicillin-streptomycin

Test compounds (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

96-well clear microplates

Microplate reader

Procedure:

Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24

hours at 37°C in a 5% CO₂ atmosphere.

Treat the cells with various concentrations of the test compounds and incubate for an

additional 48 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment relative to the untreated control

cells.

Determine the IC₅₀ value, which is the concentration of the compound that causes 50%

inhibition of cell growth.
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Caption: MTT Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

